molecular formula C19H16O5 B5665059 ethyl 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl carbonate

ethyl 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl carbonate

Cat. No. B5665059
M. Wt: 324.3 g/mol
InChI Key: OBBNUDPHYODWAB-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl carbonate is a compound of interest in various chemical and pharmaceutical studies due to its structural complexity and potential biological activities. This compound belongs to the class of organic compounds known as chromenes, which are characterized by a 2H-chromene structure, a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring.

Synthesis Analysis

The synthesis of related chromene derivatives often involves cyclization reactions and modifications of the chromene core. For example, the synthesis of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate involves single-crystal X-ray crystallography to determine its structure, indicating the complexity and precision required in synthesizing such compounds (Manolov, Morgenstern, & Hegetschweiler, 2012). Although not directly about ethyl 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl carbonate, these methods can be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of chromene derivatives is crucial for their chemical and biological properties. The crystal structure analysis provides insights into the molecular conformation, intermolecular interactions, and potential reactivity sites. For instance, the crystal structures of certain chromene derivatives show significant conformational differences affecting their chemical behavior and interactions (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).

properties

IUPAC Name

ethyl (8-methyl-2-oxo-4-phenylchromen-7-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-22-19(21)23-16-10-9-14-15(13-7-5-4-6-8-13)11-17(20)24-18(14)12(16)2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBNUDPHYODWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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